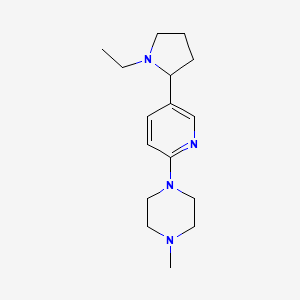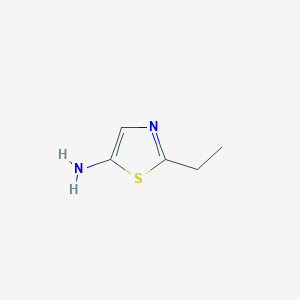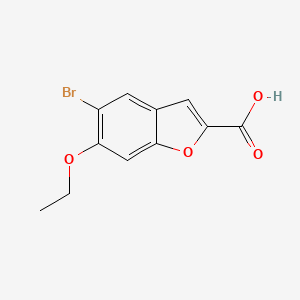
5-Bromo-6-ethoxybenzofuran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6-ethoxybenzofuran-2-carboxylic acid is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a bromine atom at the 5th position, an ethoxy group at the 6th position, and a carboxylic acid group at the 2nd position of the benzofuran ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-ethoxybenzofuran-2-carboxylic acid typically involves the bromination of 6-ethoxybenzofuran-2-carboxylic acid. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the 5th position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-ethoxybenzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of aldehydes or carboxylic acids from the ethoxy group.
Reduction: Formation of alcohols or aldehydes from the carboxylic acid group.
Scientific Research Applications
5-Bromo-6-ethoxybenzofuran-2-carboxylic acid is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-6-ethoxybenzofuran-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ethoxy group play a crucial role in its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-6-methoxybenzofuran-2-carboxylic acid: Similar structure but with a methoxy group instead of an ethoxy group.
6-Ethoxybenzofuran-2-carboxylic acid: Lacks the bromine atom at the 5th position.
5-Bromo-2-carboxybenzofuran: Lacks the ethoxy group at the 6th position.
Uniqueness
5-Bromo-6-ethoxybenzofuran-2-carboxylic acid is unique due to the combination of the bromine atom, ethoxy group, and carboxylic acid group on the benzofuran ring. This unique structure imparts specific chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C11H9BrO4 |
|---|---|
Molecular Weight |
285.09 g/mol |
IUPAC Name |
5-bromo-6-ethoxy-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C11H9BrO4/c1-2-15-9-5-8-6(3-7(9)12)4-10(16-8)11(13)14/h3-5H,2H2,1H3,(H,13,14) |
InChI Key |
DIOUEWDNSZLEJP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C=C(OC2=C1)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



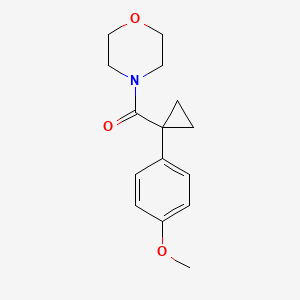

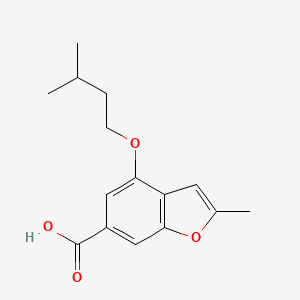



![2-(Trifluoromethoxy)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11812449.png)
![Methyl 4-(2-fluorophenyl)thieno[3,2-c]pyridine-6-carboxylate](/img/structure/B11812452.png)
